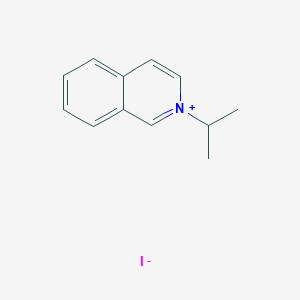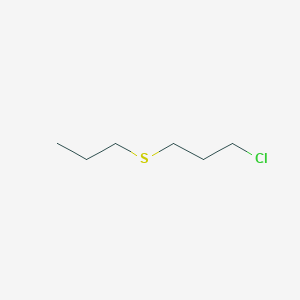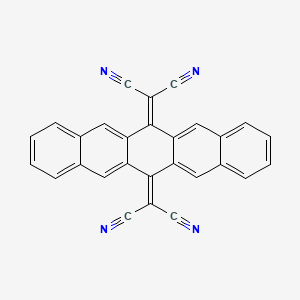
Isoquinolinium, 2-(1-methylethyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinium, 2-(1-methylethyl)-, iodide is a quaternary ammonium compound derived from isoquinoline It is characterized by the presence of an isoquinolinium core with a 2-(1-methylethyl) substituent and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium, 2-(1-methylethyl)-, iodide typically involves the quaternization of isoquinoline with an appropriate alkylating agent. One common method is the reaction of isoquinoline with 2-bromo-1-methylethane in the presence of a base such as potassium carbonate, followed by treatment with sodium iodide to exchange the bromide for iodide . The reaction conditions generally include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(1-methylethyl)-, iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The isoquinolinium core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the isoquinolinium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of isoquinolinium derivatives with different anions.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of reduced isoquinolinium compounds.
Scientific Research Applications
Isoquinolinium, 2-(1-methylethyl)-, iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of isoquinolinium, 2-(1-methylethyl)-, iodide involves its interaction with specific molecular targets. The quaternary ammonium structure allows it to interact with negatively charged biomolecules, potentially disrupting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Isoquinolinium, 2-(1-methylethyl)-, bromide
- Isoquinolinium, 2-(1-methylethyl)-, chloride
- Isoquinolinium, 2-(1-methylethyl)-, sulfate
Uniqueness
Isoquinolinium, 2-(1-methylethyl)-, iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its bromide and chloride counterparts. The iodide ion can also participate in specific chemical reactions that other halides may not .
Properties
CAS No. |
124772-32-3 |
|---|---|
Molecular Formula |
C12H14IN |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
2-propan-2-ylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C12H14N.HI/c1-10(2)13-8-7-11-5-3-4-6-12(11)9-13;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI Key |
AVSUEEVZEFABIZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+]1=CC2=CC=CC=C2C=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)


![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)

![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)



![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)


![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
